UltraNitroCat

Descripción general

Descripción

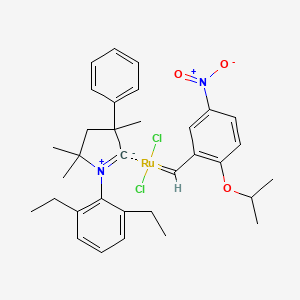

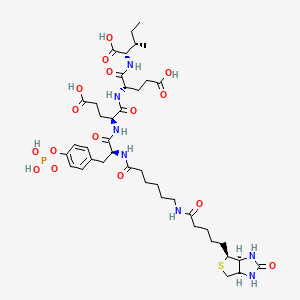

UltraNitroCat is a chemical compound with the CAS number 2106819-64-9 . It is also known by the synonym [1- (2,6-Diethylphenyl)-3,5,5-trimethyl-3-phenylpyrrolidin-2-yl] (2-isopropoxy-5-nitrobenzylidene)ruthenium (II) Chloride . It is used as a catalyst and is efficient in macrocyclization . The reactions can be run at temperatures between 30 to 85 °C .

Chemical Reactions Analysis

UltraNitroCat is used in various chemical reactions. It is particularly efficient in macrocyclization . The reaction solvents compatible with UltraNitroCat include toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) .

Physical And Chemical Properties Analysis

UltraNitroCat is a solid at 20 degrees Celsius . It appears as a green to dark green powder or crystal . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

Aplicaciones Científicas De Investigación

Macrocyclization Reactions

UltraNitroCat is highly efficient in macrocyclization reactions. These reactions involve the formation of large cyclic compounds (macrocycles) from smaller precursors. Researchers use UltraNitroCat to synthesize complex molecules with specific ring sizes. The catalyst operates effectively at temperatures ranging from 30 to 85 °C. Compatible solvents include toluene, ethyl acetate, dimethylcarbonate, and CPME (cyclopentyl methyl ether) .

Electrocatalysis for Protein Assays

In scientific studies, UltraNitroCat has found application in the development of nanocatalyst-based assays. For instance, a study by Das, Aziz, and Yang (2006) demonstrated an electrochemical assay for proteins using a gold-nanocatalyst. This method enhances sensitivity through catalytic and chemical reduction processes. UltraNitroCat’s unique properties contribute to its effectiveness in such applications .

Fuel Cell Electrocatalysis

Fuel cells are promising energy conversion devices. UltraNitroCat participates in fuel cell electrocatalysis, where it facilitates the oxygen reduction reaction (ORR) at the cathode. By promoting ORR, UltraNitroCat improves fuel cell efficiency and performance. Researchers continue to explore its potential in clean energy technologies .

Organic Synthesis and Ring-Closing Metathesis

UltraNitroCat plays a vital role in ring-closing metathesis (RCM) reactions. RCM is a powerful tool for constructing cyclic structures. Researchers utilize UltraNitroCat to form carbon-carbon double bonds within a ring, leading to diverse organic compounds. Its compatibility with various solvents makes it a versatile choice for RCM .

Catalytic Hydrogenation

Hydrogenation reactions involve the addition of hydrogen to unsaturated compounds. UltraNitroCat serves as a catalyst in hydrogenation processes, enabling the reduction of functional groups. Researchers employ it to selectively hydrogenate specific bonds, yielding valuable intermediates and final products .

Cross-Coupling Reactions

UltraNitroCat contributes to cross-coupling reactions, a fundamental strategy in organic synthesis. These reactions connect two distinct molecules through a bond-forming process. Researchers have successfully employed UltraNitroCat in coupling reactions, expanding the toolbox for creating complex organic molecules .

Propiedades

IUPAC Name |

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.C10H11NO3.2ClH.Ru/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h8-15H,6-7,16H2,1-5H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJIUMJRUUMBIS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)[N+]2=[C-]C(CC2(C)C)(C)C3=CC=CC=C3.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2N2O3Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)